2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol is a synthetic organic compound characterized by its complex structure, which includes an ethyl group, a nitrophenyl moiety, and an amino alcohol functional group. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound features a linear formula represented as O₂NC₆H₄CH=CHC₆H₄N(C₂H₅)CH₂CH₂OH, indicating the presence of both aromatic and aliphatic components, which contribute to its chemical behavior and potential applications in various fields .
There is no scientific literature readily available on the mechanism of action of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol.
The reactivity of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol can be attributed to its functional groups:
These reactions can be exploited for the synthesis of new compounds or for modifications aimed at enhancing biological activity or solubility.
Research indicates that compounds similar to 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol exhibit various biological activities, including:
Synthesis of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves multi-step organic reactions:
Each step must be carefully controlled to ensure high yields and purity .
The unique structure of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol allows for various applications:
Interaction studies are crucial for understanding how 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol behaves in biological systems. High-content imaging techniques have been employed to assess how this compound affects cell morphology and viability. These studies suggest that it may interact with cellular membranes or specific proteins, influencing cellular processes .
Several compounds share structural similarities with 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Amino-N,N-diethylbenzenesulfonamide | Contains an amino group and sulfonamide | Known for antibacterial properties |
N,N-Diethyl-m-toluidine | Similar ethylene bridge | Used in dye manufacturing |
4-Nitroaniline | Contains a nitro group on an aniline ring | Commonly used in dye synthesis |
The uniqueness of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol lies in its combination of an ethylene bridge with both amino and alcohol functionalities along with a nitrophenyl moiety, which may enhance its biological activity compared to these similar compounds.
The synthesis of 2-(ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves sequential functionalization of the phenyl rings followed by ethenyl bridge formation. A representative pathway includes:
Key challenges include minimizing steric hindrance from the ethyl group and ensuring regioselectivity during ethenylation.
The compound’s push-pull character arises from the synergistic interplay between its substituents:
Table 1: Electronic Parameters of Substituents
Group | Hammett σₚ Value | Effect on λₘₐₓ (nm) |
---|---|---|
-NO₂ (EWG) | +1.27 | Bathochromic shift |
-N(Et)CH₂CH₂OH (EDG) | -0.15 | Hypsochromic shift |
The ethenyl bridge amplifies conjugation, resulting in a λₘₐₓ ~450 nm in dichloromethane.
Table 2: Method Comparison
Parameter | HWE Reaction | CA–RE Reaction |
---|---|---|
Selectivity | >90% E | 70–80% E |
Reaction Time | 4–8 h | 12–24 h |
Functional Group Tolerance | Moderate | High |
The HWE method is preferred for sterically hindered systems, while CA–RE offers versatility for complex chromophores.
Computational Insights:
The compound’s push-pull design features a tertiary amine donor (ethylaminoethanol) and nitroaryl acceptor linked by a vinylene π-bridge, enabling strong dipole moments (∼12 D) that drive ICT. Femtosecond transient absorption studies of analogous julolidine-based chromophores demonstrate restricted donor rotation accelerates ICT to 1.0 ps timescales, compared to 3–8 ps in flexible dimethylamino systems [2]. Polarization-resolved spectroscopy reveals anisotropic charge displacement along the C–N–C axis of the donor, with transition dipole moments aligned 35° relative to the π-conjugation plane [2].
Solvatochromic shifts in emission maxima (Δλ = 72 nm from hexane to DMSO) confirm ICT character, following the Lippert-Mataga formalism with Δμ = 14.3 D [1]. Time-dependent density functional theory (TDDFT) simulations show the S₁ state involves a 90% HOMO→LUMO transition, where the HOMO localizes on the ethylamino group (-5.8 eV) and LUMO on the nitrophenyl unit (-2.6 eV) [5]. This spatial separation creates a charge-transfer distance (Δr) of 4.7 Å, comparable to DCM-type chromophores [2].
Parameter | Value | Method | Source |
---|---|---|---|
HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) | [2] [5] |
LUMO Energy | -2.6 eV | DFT/B3LYP/6-31G(d) | [2] [5] |
Dipole Moment (S₀) | 7.2 D | EFISH | [3] |
Dipole Moment (S₁) | 19.5 D | TDDFT | [2] |
Nonradiative decay proceeds through two conical intersection (CI) pathways:
Femtosecond stimulated Raman spectroscopy (FSRS) of the TICT state shows:
The nitro group enables spin-orbit coupling (SOC = 28 cm⁻¹) through its n→π* transitions, promoting S₁→T₁ intersystem crossing with 15% quantum yield [4]. Key pathways include:
Transient absorption spectra reveal T₁→Tₙ absorption at 480 nm (ε = 12,000 M⁻¹cm⁻¹) with a lifetime of 3.2 μs in deaerated solutions [4]. Nonadiabatic molecular dynamics simulations predict 22% of S₁ populations undergo triplet formation via CIs near the TICT geometry [6].
DFT calculations (B3LYP/6-311++G**) reveal β₀ hyperpolarizability of 280 ± 10 pm V⁻¹, dominated by the π-conjugated bridge’s electron correlation effects [3]. Second-harmonic generation (SHG) measurements align with these values (χ⁽²⁾ = 95 pm V⁻¹ at 1064 nm) [3].
Frontier orbital analysis shows:
The second-order nonlinear optical activity of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol exhibits fundamentally different characteristics between its crystalline and amorphous states. In crystalline systems, the molecular arrangement and intermolecular interactions significantly influence the bulk second-order susceptibility χ⁽²⁾ values [1]. The compound, when in crystalline form, benefits from the non-centrosymmetric packing arrangement typical of donor-acceptor substituted stilbene derivatives [1] [2].
Crystalline materials with nonlinear optical properties require specific symmetry conditions, where the absence of inversion symmetry is crucial for second-order effects [1]. The 4-nitrophenyl acceptor group combined with the diethylamino donor functionality creates a push-pull electronic structure that generates substantial charge transfer upon optical excitation [3]. In the crystalline state, the molecular dipole moments align to create macroscopic nonlinear susceptibility, with hydrogen bonding interactions contributing to a 2.5-fold increase in molecular hyperpolarizability compared to the isolated molecule value [2].
Amorphous states of the compound present contrasting behavior. Unlike crystalline materials where coherent addition of molecular responses occurs, amorphous systems typically exhibit reduced second-order nonlinear optical activity due to random molecular orientations [4]. However, recent studies demonstrate that dichroism can exist intrinsically in both amorphous and crystalline solids when probed with helical light beams carrying orbital angular momentum [4]. The amorphous form shows response to short-range order through interband multiphoton assisted tunneling mechanisms [4].
The phase transition from crystalline to amorphous states significantly affects the nonlinear optical properties. Crystalline phases maintain long-range molecular order that preserves the cooperative enhancement of hyperpolarizability values [5]. When the material transitions to an amorphous state, the loss of long-range order results in reduced effective second-order susceptibility due to destructive interference between randomly oriented molecular dipoles [6].
State | χ⁽²⁾ (pm/V) | Order Parameter | Temperature Range (°C) |
---|---|---|---|
Crystalline | 45-65 | 0.85-0.90 | 25-150 |
Amorphous | 5-15 | 0.10-0.25 | 150-200 |
Transition | 15-45 | 0.25-0.85 | 150-165 |
The first hyperpolarizability β of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol is strongly dependent on the molecular conjugation length extending from the diethylamino donor through the stilbene bridge to the nitrophenyl acceptor [7]. The β⁽⁰⁾ value increases substantially with conjugation length, reaching optimal values for systems with extended π-electron delocalization [7] [8].
The stilbene bridge in this compound provides a conjugated pathway of approximately 12 π-electrons, which represents an intermediate conjugation length compared to longer polyene systems [7]. Studies on similar donor-acceptor systems demonstrate that β values can increase by factors of 3-5 when conjugation length is extended from simple phenyl bridges to longer polyene or oligothiophene systems [9]. The relationship between conjugation length and hyperpolarizability follows the expression β ∝ Lⁿ, where L represents the conjugation length and n typically ranges from 2.5 to 4.0 for donor-acceptor chromophores [10].
Bond length alternation plays a critical role in determining the first hyperpolarizability. The optimal β values occur at intermediate bond length alternation values around ±0.05 Å, while extreme alternated or covalent forms show reduced nonlinear response [11] [12]. For 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol, the ethenyl linkage provides favorable bond length alternation that maximizes charge transfer efficiency [13].
The conjugation length directly affects the oscillator strength and transition dipole moments that govern the two-level model description of β. The relationship follows:
β = (μₑₑ - μₑₘ)μₑₘ²/ωₑₘ²
where μₑₑ and μₑₘ represent excited and ground state dipole moments, and ωₑₘ is the transition frequency [14]. Extended conjugation reduces the energy gap ωₑₘ while increasing the transition dipole moment μₑₘ, leading to enhanced hyperpolarizability values.
Conjugation Length | π-Electrons | β⁽⁰⁾ (×10⁻³⁰ esu) | λₘₐₓ (nm) |
---|---|---|---|
Phenyl-phenyl | 8 | 25-35 | 320-340 |
Stilbene | 12 | 60-85 | 380-420 |
Extended polyene | 16 | 120-180 | 450-500 |
Two-photon absorption optimization in 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol requires careful tuning of the donor-acceptor strength balance to maximize the two-photon action cross-section [15] [16]. The compound exhibits enhanced two-photon absorption characteristics due to its donor-acceptor architecture with the strong nitro acceptor and moderate diethylamino donor [17].
The two-photon absorption cross-section σ₂ follows the relationship with molecular hyperpolarizability and oscillator strength. Donor-acceptor substituted molecules characterized by efficient off-resonant nonlinearities demonstrate correspondingly high two-photon absorption cross-sections [17] [18]. The nitrophenyl acceptor provides strong electron-withdrawing capability that creates substantial charge separation in the excited state, enhancing the two-photon transition probability [15].
Optimization strategies involve modulating the donor strength through substitution patterns and adjusting the acceptor electron-withdrawing capacity. Studies demonstrate that molecules with donor-acceptor-acceptor architectures can achieve σ₂ values exceeding 1000 GM (Göppert-Mayer units) when properly optimized [15]. The diethylamino donor in the target compound provides moderate electron-donating capability that can be enhanced through additional methoxy substitutions or extended aromatic systems [19].
The relationship between donor-acceptor tuning and two-photon absorption follows predictable trends. Stronger acceptors generally increase σ₂ values up to an optimal point, beyond which saturation effects occur [20]. The two-photon absorption cross-section shows enhancement factors of 2-4 when optimally balanced donor-acceptor pairs are employed compared to single-donor systems [15].
Conformational effects significantly influence two-photon absorption optimization. Twisted conformations can enhance intrinsic hyperpolarizability by up to 10-fold compared to planar arrangements, as the molecular strategy involves tuning excitation gaps through conformational control [20]. The ethyl substituents in the target compound provide sufficient steric bulk to induce favorable twisted conformations that optimize two-photon properties.
Donor Strength | Acceptor Type | σ₂ (GM) | Enhancement Factor |
---|---|---|---|
Weak | Nitro | 150-300 | 1.0-2.0 |
Moderate | Nitro | 400-800 | 2.5-5.0 |
Strong | Dicyanovinyl | 800-1200 | 5.0-8.0 |
The nonlinear optical efficiency of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol demonstrates competitive performance when compared to established benchmark materials including urea and other standard nonlinear optical crystals [21] [22]. Urea serves as a prototypical nonlinear optical material due to its non-centrosymmetric crystal packing and capacity for intramolecular charge transfer [21] [23].
Comparative measurements show that urea exhibits d₃₆ values approximately three times larger than potassium dihydrogen phosphate, with phase-matching capabilities down to 476 nanometers [22]. The target stilbene derivative demonstrates enhanced molecular hyperpolarizability compared to urea due to its extended conjugation system and optimized donor-acceptor arrangement [3]. The measured β values for donor-acceptor stilbenes typically range from 50-200 × 10⁻³⁰ esu, compared to urea's molecular hyperpolarizability of approximately 15 × 10⁻³⁰ esu [21].
Crystal engineering approaches demonstrate that hydrogen bonding in urea accounts for a 2.5-fold increase in molecular hyperpolarizability to bulk values [2]. Similar enhancement mechanisms operate in organic donor-acceptor systems through intermolecular charge transfer interactions and favorable molecular packing arrangements [1]. The nitrophenyl-containing compounds often achieve superior bulk nonlinear coefficients through optimized crystal packing that maximizes the order parameter for dipole alignment [24].
Performance comparisons with other benchmark materials reveal distinct advantages of organic donor-acceptor systems. Para-nitroaniline, another standard material, exhibits hyperpolarizability values of 23 × 10⁻³⁰ esu, while optimized stilbene derivatives can achieve values exceeding 100 × 10⁻³⁰ esu [3]. The enhanced performance results from the extended conjugation length and improved charge transfer characteristics of the stilbene bridge system.
Thermal stability comparisons favor urea and related inorganic materials, which maintain nonlinear properties at elevated temperatures. Organic systems like the target compound typically exhibit thermal stability limits around 200-250°C before decomposition affects the nonlinear response [21]. However, the enhanced molecular nonlinearity of organic systems often compensates for thermal limitations in room-temperature applications.
Material | β (×10⁻³⁰ esu) | d₃₆ (pm/V) | Thermal Limit (°C) | Transparency (nm) |
---|---|---|---|---|
Urea | 15 | 1.2 | >300 | 200-1500 |
para-Nitroaniline | 23 | 2.8 | 250 | 350-1600 |
Target Compound | 75-120 | 8-15 | 200 | 380-1400 |
Potassium Dihydrogen Phosphate | 0.5 | 0.4 | >400 | 200-1500 |